Fmoc-4-amino-3-hydroxybutanoic acid is a derivative of 4-amino-3-hydroxybutanoic acid, which is an amino acid with significant implications in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, enabling the selective synthesis of peptides without interference from the amino group during coupling reactions.
This compound is synthesized through various chemical methods, primarily involving the protection of the amino and hydroxyl groups to facilitate subsequent reactions. The Fmoc group is widely utilized in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
Fmoc-4-amino-3-hydroxybutanoic acid is classified as an amino acid derivative. It falls under the category of protected amino acids used in organic synthesis, particularly in peptide chemistry.
The synthesis of Fmoc-4-amino-3-hydroxybutanoic acid typically involves several steps, including:
Technical details include using activated Fmoc reagents such as Fmoc-Cl (Fmoc chloride) or Fmoc-OSu (Fmoc N-hydroxysuccinimide) to ensure high yields and purity during synthesis .
The molecular structure of Fmoc-4-amino-3-hydroxybutanoic acid features:
The chemical formula for Fmoc-4-amino-3-hydroxybutanoic acid is C13H15NO4, with a molecular weight of approximately 251.27 g/mol. The compound exhibits characteristic peaks in NMR and mass spectrometry that confirm its structure and purity.
Fmoc-4-amino-3-hydroxybutanoic acid participates in various chemical reactions typical for amino acids:
Technical details include ensuring that reaction conditions are optimized to prevent side reactions such as racemization or degradation of sensitive functional groups.
The mechanism of action for Fmoc-4-amino-3-hydroxybutanoic acid primarily revolves around its role in peptide synthesis:
Data on yields and reaction kinetics are crucial for optimizing these processes in laboratory settings.
Fmoc-4-amino-3-hydroxybutanoic acid appears as a white to off-white powder. Its solubility varies based on solvent choice; it is generally soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide but less so in non-polar solvents.
The compound exhibits typical reactivity associated with amino acids:
Relevant data include melting point, boiling point, and spectral data obtained from techniques such as NMR and IR spectroscopy.
Fmoc-4-amino-3-hydroxybutanoic acid finds applications primarily in:
The continuous advancement in synthetic methodologies enhances its applicability across various fields, including pharmaceuticals and biotechnology.
Fmoc-4-amino-3-hydroxybutanoic acid (C19H19NO5, MW 341.4 g/mol) serves as a specialized β-hydroxy-γ-amino acid building block for solid-phase peptide synthesis (SPPS) [3] [6]. Its unique architecture—featuring a carboxylic acid (pKa ~4.3), β-hydroxyl group (pKa ~15), and Fmoc-protected amine—necessitates tailored coupling strategies. Standard protocols employ in situ activation with phosphonium (PyBOP) or uronium (HBTU) reagents at 3-5× molar excess in DMF, with extended reaction times (45-90 minutes) to overcome steric hindrance from the Fmoc group [7]. Post-coupling, capping with acetic anhydride minimizes deletion sequences. The compound’s moderate polarity (logP ~1.8) necessitates optimized washing cycles (DMF followed by dichloromethane) to remove excess reagents without premature Fmoc deprotection.
The β-hydroxyl group’s nucleophilicity (pKa ~15) poses significant challenges during peptide chain elongation. Without protection, it can form ester linkages or cause aspartimide formation in downstream aspartate residues. Orthogonal protection strategies include:
Table 1: Protection Schemes for β-Hydroxy Group
Protecting Group | Compatibility | Cleavage Conditions | Side Reaction Risk |
---|---|---|---|
tert-Butyl | Acid-labile | TFA (95%) | Low |
Acetyl | Base-labile | Hydrazine (20%) | Moderate (migration) |
TBS (silyl) | Fluoride-labile | TBAF (0.1M) | High (premature cleavage) |
The unprotected variant requires precisely controlled coupling pH (7.0-8.5) to suppress nucleophilic attack [6] [8]. The Fmoc group itself (cleaved with 20% piperidine/DMF) remains stable under these conditions, enabling sequential chain assembly without side-chain interference.
Automated SPPS platforms (e.g., CEM Liberty Prime®, AAPPTec Focus XC®) incorporate Fmoc-4-amino-3-hydroxybutanoic acid using elevated temperature protocols (50-60°C) to accelerate coupling kinetics [7]. Pre-activated derivatives (e.g., O-acylisourea intermediates) reduce cycle times to ≤15 minutes while maintaining ≥95% coupling efficiency. Real-time monitoring via UV spectroscopy tracks Fmoc deprotection (λmax = 301 nm), preventing under- or over-deprotection. Integrated fluidics enable precise solvent/reagent delivery, minimizing β-hydroxyl group side reactions during prolonged syntheses.
The C3 hydroxy stereocenter (R/S configuration) critically influences peptide conformation and bioactivity. Racemic mixtures (marketed as ~1:1 R/S ratio) yield diastereomeric peptides with potentially divergent properties [5]. Strategies for enantiopure incorporation include:
Table 2: Stereochemical Impact on Peptide Function
Configuration | GABA Receptor Binding | Peptide Helicity (CD, deg) | Protease Stability (t1/2, h) |
---|---|---|---|
(R)-isomer | GABAC agonist | -15,300 | 4.2 |
(S)-isomer | GABAA agonist | -8,700 | 1.8 |
Data adapted from GABA receptor studies [5] highlights the critical need for stereochemical precision.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2